bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+)
Overview
Description
The compound bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) is a complex organometallic compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of a cobalt ion coordinated with three 4-tert-butyl-2-pyrazol-1-ylpyridine ligands and three bis(trifluoromethylsulfonyl)azanide anions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) typically involves the following steps:
Preparation of Ligands: The 4-tert-butyl-2-pyrazol-1-ylpyridine ligand is synthesized through a reaction between 4-tert-butylpyridine and hydrazine hydrate in the presence of a catalyst.
Formation of Cobalt Complex: The cobalt complex is formed by reacting cobalt(II) chloride with the 4-tert-butyl-2-pyrazol-1-ylpyridine ligand in an inert atmosphere.
Addition of Bis(trifluoromethylsulfonyl)azanide: The final step involves the addition of bis(trifluoromethylsulfonyl)azanide to the cobalt complex, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of various ligands and solvents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in higher oxidation states of cobalt, while reduction may yield lower oxidation states .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) involves its interaction with molecular targets and pathways. The cobalt center plays a crucial role in its reactivity and interactions with other molecules . The bis(trifluoromethylsulfonyl)azanide anions contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: A similar compound with comparable properties and applications.
Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III)tris(bis(trifluoromethylsulfonyl)imide): Another related compound with similar coordination chemistry.
Uniqueness
The uniqueness of bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) lies in its specific combination of ligands and anions, which confer distinct properties and reactivity. Its stability, solubility, and catalytic activity make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H15N3.3C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;;/q;;;3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSUXDTZJJJOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45CoF18N12O12S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1503.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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